![molecular formula C11H14N2O4S B2584546 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid CAS No. 1553629-71-2](/img/structure/B2584546.png)
2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” is a chemical compound with the molecular formula C11H14N2O4S . It has a molecular weight of 270.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O4S/c1-3-6-13(2)10-5-4-8(18(12,16)17)7-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,14,15)(H2,12,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Antiviral Activity
Indole derivatives, which share a structural similarity with “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid”, have been investigated for their antiviral properties. Compounds with indole scaffolds have shown inhibitory activity against influenza A and other viruses, indicating potential use in antiviral drug development .
Anti-inflammatory Properties
The indole nucleus, found in compounds like the one , is known to possess anti-inflammatory capabilities. This suggests that “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” could be explored for its efficacy in reducing inflammation, which is beneficial in conditions like arthritis and asthma .
Anticancer Potential
Indole derivatives have been recognized for their anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in the synthesis of new drug molecules for cancer treatment. This compound could be part of novel therapeutic strategies against various cancers .
Antioxidant Effects
Compounds with an indole base structure are known to exhibit antioxidant properties. This is crucial in combating oxidative stress in cells, which is implicated in aging and various diseases. The compound may contribute to the development of antioxidants .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives is well-documented. They can be effective against a broad spectrum of microorganisms, including bacteria and fungi. This makes “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” a candidate for inclusion in new antimicrobial agents .
Antidiabetic Applications
Indole compounds have shown promise in antidiabetic research, with potential to affect glucose metabolism and insulin sensitivity. This suggests possible applications of “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” in managing diabetes .
Neuroprotective Actions
The neuroprotective effects of indole derivatives are of significant interest, particularly in the context of neurodegenerative diseases. Research into compounds like “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” could lead to advances in treating conditions such as Alzheimer’s and Parkinson’s disease .
Enzyme Inhibition
Some indole-based compounds have been found to inhibit enzymes involved in disease processes. For example, they can affect monophenolase activity, which is relevant in conditions like hyperpigmentation. This points to potential applications in enzyme-targeted therapies .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[methyl(prop-2-enyl)amino]-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-3-6-13(2)10-5-4-8(18(12,16)17)7-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,14,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZBEHVDBWLTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

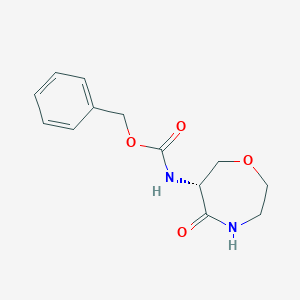
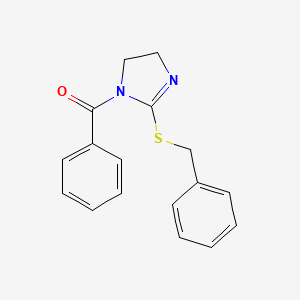
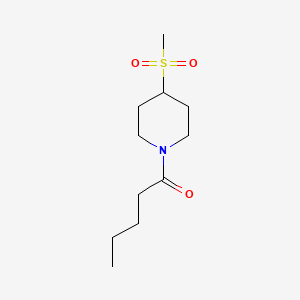
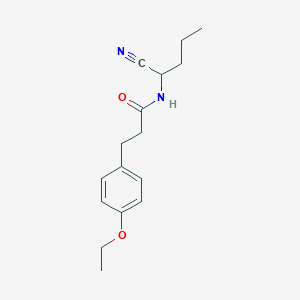

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2584472.png)
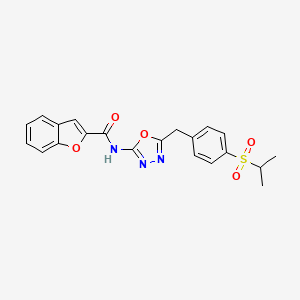
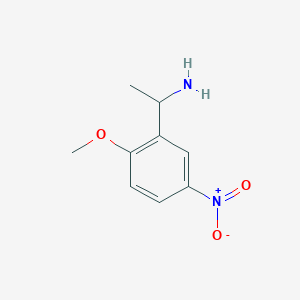
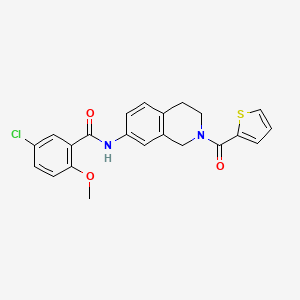

![Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2584481.png)
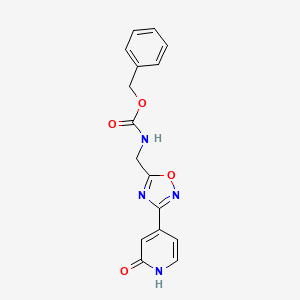

![Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B2584485.png)